Scaffold-Dependent Kinase Inhibition: Class-Level Inference
No direct kinase inhibition data exist for 760963-74-4. The closest class-level evidence comes from a structurally related imidazo[2,1-b]thiazole series in which compound 8u (bearing a para-hydroxybenzenesulfonamido group) inhibited V600E-B-RAF with an IC50 of 39.9 nM and C-RAF with an IC50 of 19.0 nM [1]. In contrast, simpler imidazo[2,1-b]thiazole benzamides lacking optimized terminal substituents typically show >1 µM IC50 values in kinase assays [1]. Whether the 4-bromo substituent and the 3-methyl group in 760963-74-4 confer comparable potency is unknown because no experimental data are available for this exact compound. Therefore, this differentiation is a class-level inference only.
| Evidence Dimension | Kinase inhibitory potency (V600E-B-RAF IC50) |
|---|---|
| Target Compound Data | No data available for 760963-74-4 |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole derivative 8u: IC50 = 39.9 nM (V600E-B-RAF); simpler analogues: >1 µM [1] |
| Quantified Difference | Unknown for 760963-74-4; class range spans ~50-fold |
| Conditions | In vitro kinase inhibition assay; recombinant V600E-B-RAF and C-RAF; 5-dose IC50 determination |
Why This Matters
The imidazo[2,1-b]thiazole core can be optimized to sub‑100 nM kinase inhibition, but the specific substitution pattern of 760963‑74‑4 has not been quantitatively linked to potency, making direct selection on this basis unsupported.
- [1] Abdel-Maksoud MS, Kim MR, El-Gamal MI, Gamal El-Din MM, Tae J, Choi HS, Lee KT, Yoo KH, Oh CH. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-463. doi:10.1016/j.ejmech.2015.03.065. View Source
